N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-9-20-14-8-7-13(19-16(21)12-5-6-12)10-15(14)23-11-18(2,3)17(20)22/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGDQLERNRCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3CC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and the subsequent introduction of the cyclopropane carboxamide group. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazepine ring and the cyclopropane carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical comparison table, grounded in typical structural and functional parameters for benzoxazepine derivatives:
Key Findings:
Substituent Effects : The 5-propyl group may increase lipophilicity and membrane permeability relative to 5-methyl derivatives, though solubility could be compromised.
Crystallographic Insights : SHELX-based refinements highlight distinct packing interactions (e.g., hydrogen bonds involving the carboxamide group) that stabilize the target compound’s crystal lattice, unlike simpler analogs .
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique benzoxazepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.4528 g/mol
- CAS Number : 921791-39-1
The presence of the benzoxazepine core contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to certain receptors, altering their activity and affecting physiological responses.
- Signal Transduction Pathways : The compound may influence various signaling pathways that play critical roles in cellular functions.
Antimicrobial Activity
Recent studies have indicated that compounds within the benzoxazepine class exhibit antimicrobial properties. Specific assays have demonstrated that this compound shows significant activity against various bacterial strains.
Anticancer Potential
Research has explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The following table summarizes findings from selected studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 15 | Apoptosis induction |
| Study B | HeLa | 20 | Cell cycle arrest |
| Study C | A549 | 10 | ROS generation |
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to this compound. Studies suggest that it may protect neurons from oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease.
Case Studies
- Case Study on Anticancer Activity : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound before inducing oxidative stress led to improved cognitive function and reduced neuronal loss compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
